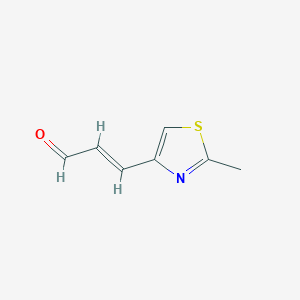

3-(2-Methylthiazol-4-yl)acrylaldehyde

Description

Significance of Heterocyclic Aldehydes as Synthons in Advanced Chemical Transformations

Heterocyclic aldehydes are a class of organic compounds that incorporate an aldehyde group (-CHO) attached to a heterocyclic ring. They are highly valued as synthons—versatile building blocks—in organic synthesis. The reactivity of the aldehyde group, combined with the unique electronic properties of the heterocyclic system, allows for a wide array of chemical transformations. Aldehydes can participate in nucleophilic additions, condensations, oxidations, and reductions, making them a gateway to a multitude of other functional groups and more complex molecular architectures. libretexts.org Their ability to undergo C-C bond-forming reactions, such as the Wittig reaction and aldol (B89426) condensation, is fundamental to the construction of larger molecular skeletons. masterorganicchemistry.comorganicchemistrydata.orgmasterorganicchemistry.com In the synthesis of pharmaceuticals, agrochemicals, and materials, heterocyclic aldehydes serve as crucial intermediates for introducing specific functionalities and building intricate molecular frameworks. libretexts.org

Overview of the Thiazole (B1198619) Moiety in Diverse Chemical Architectures

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. Its aromaticity and the presence of heteroatoms confer unique physicochemical properties, making it a privileged scaffold in drug design. chemsrc.com The thiazole moiety is found in a wide range of biologically active compounds, including vitamin B1 (thiamine), antibiotics (like penicillin and cephalosporins), and anticancer agents (such as Epothilones). lookchem.comnih.gov The ring system can be readily functionalized at various positions, allowing chemists to modulate the biological activity and physical properties of the resulting molecules. organicchemistrydata.org Its ability to act as a stable platform for constructing complex structures has cemented its importance in the development of new therapeutic agents and functional materials. nih.govlookchem.com

Historical Context of Thiazole-Derived Acrylaldehydes in Academic Research

The emergence of thiazole-derived acrylaldehydes in academic research is not marked by a single discovery but rather by the logical combination of several foundational synthetic methodologies developed over decades. The historical cornerstone for the synthesis of the thiazole ring itself is the Hantzsch thiazole synthesis, first reported in 1887. lookchem.com This method provided a reliable route to a wide variety of thiazole derivatives.

The introduction of an aldehyde group onto an existing thiazole ring became highly efficient with the development of formylation reactions, most notably the Vilsmeier-Haack reaction, established in 1927. molaid.com This reaction allows for the direct formylation of electron-rich aromatic and heteroaromatic systems, including thiazoles. uni-halle.de

Once a thiazole-aldehyde is obtained, the extension to an acrylaldehyde (an α,β-unsaturated aldehyde) is achieved through classic C-C bond-forming reactions. Key among these are the Aldol condensation and the Wittig reaction. organicchemistrydata.orgwikipedia.org These reactions, developed and refined throughout the 20th century, allow for the controlled formation of the carbon-carbon double bond characteristic of the acrylaldehyde structure. Therefore, the history of thiazole-derived acrylaldehydes is intrinsically linked to the historical progression of these powerful synthetic tools that enable their construction.

Scope and Objectives of Research on 3-(2-Methylthiazol-4-yl)acrylaldehyde

Research involving this compound is primarily focused on its application as a key intermediate in the total synthesis of complex, biologically active natural products. The principal objective is to utilize this compound as a building block that incorporates the 2-methylthiazole (B1294427) heterocycle and a reactive acrylaldehyde handle into a larger molecular target.

Specifically, this compound, identified by the CAS number 184246-38-6, has been documented as a precursor in the synthesis of epothilones and their analogues. chemsrc.comlookchem.comlookchem.com Epothilones are a class of microtubule-stabilizing agents that have shown significant potential as anti-cancer drugs, particularly against drug-resistant tumor cell lines. nih.govuni-halle.de The scope of the research is therefore to leverage the unique structure of this compound, where the thiazole ring is a critical pharmacophore for biological activity and the acrylaldehyde moiety serves as a point for further elaboration and connection to other parts of the target molecule. The objective is to facilitate an efficient and convergent synthesis of these therapeutically important macrocycles.

Compound Data

Table 1: Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-2-Methyl-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enal |

| CAS Number | 184246-38-6 |

| Molecular Formula | C₈H₉NOS |

| Molar Mass | 167.23 g/mol |

| Predicted Density | 1.169 g/cm³ |

Table 2: Plausible Synthetic Route via Wittig Reaction

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|

| 1 | 2-Methylthiazole-4-carbaldehyde | (Triphenylphosphoranylidene)acetaldehyde | Inert solvent (e.g., THF) | this compound |

Structure

2D Structure

3D Structure

Properties

CAS No. |

226940-34-7 |

|---|---|

Molecular Formula |

C7H7NOS |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enal |

InChI |

InChI=1S/C7H7NOS/c1-6-8-7(5-10-6)3-2-4-9/h2-5H,1H3/b3-2+ |

InChI Key |

TWTKCKGSZHDOBA-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=NC(=CS1)/C=C/C=O |

Canonical SMILES |

CC1=NC(=CS1)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylthiazol 4 Yl Acrylaldehyde

Established Retrosynthetic Strategies and Precursors

Retrosynthetic analysis of 3-(2-methylthiazol-4-yl)acrylaldehyde reveals several key disconnections that lead to readily available starting materials. The primary strategies involve either forming the thiazole (B1198619) ring with the side chain precursor already in place or attaching the acrylaldehyde group to a pre-formed 2-methylthiazole (B1294427) nucleus.

Approaches Involving Hantzsch Thiazole Synthesis Modifications

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone in the formation of thiazole rings, traditionally involving the reaction of an α-haloketone with a thioamide. synarchive.com For the synthesis of this compound, this would involve a modified α-haloketone bearing a protected aldehyde or a precursor to the acrylaldehyde side chain.

A plausible retrosynthetic disconnection based on the Hantzsch synthesis is shown below:

The key challenge in this approach lies in the stability and availability of the requisite α-halo-β-formyl ketone or its synthetic equivalent. One-pot modifications of the Hantzsch synthesis, which can proceed under milder and more environmentally friendly conditions, have also been developed. nih.gov For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been reported for the synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. nih.gov

Table 1: Illustrative Hantzsch-type Reaction Conditions

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| α-Haloketone | Thioamide | None | Ethanol | Reflux | 2,4-Disubstituted Thiazole |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica Supported Tungstosilisic Acid | EtOH/Water | 65 °C or Ultrasonic Irradiation | Substituted Hantzsch Thiazole Derivative nih.gov |

Condensation Reactions with Thiazole-Bearing Intermediates

This strategy involves the initial synthesis of a 2-methylthiazole derivative with a functional group at the 4-position that can be elaborated into the acrylaldehyde side chain. A common precursor is 2-methylthiazole-4-carbaldehyde. The acrylaldehyde moiety can then be introduced via a condensation reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, or an aldol (B89426) condensation.

For example, the condensation of 2-methylthiazole-4-carbaldehyde with an appropriate phosphorus ylide or phosphonate (B1237965) ester would furnish the desired α,β-unsaturated aldehyde.

Alternatively, an aldol condensation between 2-methylthiazole-4-carbaldehyde and acetaldehyde, followed by dehydration, would also yield the target compound. The condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for forming 2-substituted benzothiazoles, and similar principles can be applied to the synthesis of other thiazole derivatives. mdpi.com

Fragment Coupling and Assembly Strategies

Table 2: Potential Fragment Coupling Reactions

| Thiazole Fragment | C3-Aldehyde Fragment | Coupling Reaction |

|---|---|---|

| 2-Methyl-4-halothiazole | Acrolein | Heck Reaction |

| 2-Methyl-4-boronic acid thiazole | 3-Haloacrolein | Suzuki Coupling |

These cross-coupling reactions, often catalyzed by palladium complexes, are powerful tools for C-C bond formation.

Novel and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Green Chemistry Techniques in Acrylaldehyde Synthesis

Green chemistry principles can be applied to various aspects of the synthesis of this compound. This includes the use of greener solvents, catalysts, and energy sources. For instance, mechanochemical methods, which involve solid-state reactions induced by mechanical energy, can reduce or eliminate the need for solvents. nih.gov The use of water as a solvent, where feasible, is another key aspect of green chemistry. osaka-u.ac.jp

Furthermore, the development of catalytic processes that are highly efficient and allow for easy catalyst recovery and reuse is a central theme in green synthesis. researchgate.netresearchgate.net Photocatalysis and organocatalysis are also emerging as powerful tools for conducting organic transformations under mild and environmentally friendly conditions. nih.gov

Multicomponent Reactions (MCRs) for Thiazole-Aldehyde Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.netiau.ir The development of MCRs for the synthesis of thiazole derivatives is an active area of research. acs.orgnih.goveurekaselect.com

A hypothetical MCR for the synthesis of a thiazole-aldehyde scaffold could involve the one-pot reaction of an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a suitable catalyst. nih.goveurekaselect.com This approach could potentially allow for the direct assembly of the this compound core structure from simple and readily available starting materials.

Table 3: Examples of Multicomponent Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | Benzoylisothiocyanate | Alkyl Bromide | KF/Clinoptilolite nanoparticles, Water, 100°C | Thiazole derivatives | nih.goveurekaselect.com |

| Primary Amine | Dialkyl acetylenedicarboxylate | Isothiocyanate | N-methyl imidazole, Solvent-free | Thiazole derivatives | iau.ir |

These novel approaches hold promise for the development of more efficient, cost-effective, and sustainable methods for the synthesis of this compound and other valuable thiazole derivatives.

Catalytic Approaches to this compound

Catalytic methods offer efficient and atom-economical routes to this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. The Heck reaction, for instance, provides a direct method for the arylation of alkenes. nih.govorganic-chemistry.org In a potential synthetic route, a C-C bond can be formed between a halo-substituted 2-methylthiazole, such as 4-bromo-2-methylthiazole, and an acrolein derivative. To circumvent the high reactivity and tendency of acrolein to polymerize, acrolein diethyl acetal (B89532) is often used as a surrogate. The reaction, catalyzed by a palladium(II) acetate (B1210297)/tetrabutylammonium acetate system, is followed by acidic hydrolysis to unmask the aldehyde functionality, yielding the desired cinnamaldehyde (B126680) derivative. organic-chemistry.org This method is known for its tolerance of various functional groups. organic-chemistry.org

Another catalytic strategy involves the direct C-H functionalization of the 2-methylthiazole ring. This approach avoids the pre-functionalization (e.g., halogenation) of the thiazole core, thereby reducing the number of synthetic steps. Palladium-catalyzed C-H activation can be employed to directly couple 2-methylthiazole with a suitable three-carbon building block. While direct C-H activation for the synthesis of this specific acrylaldehyde is not widely documented, the principles of palladium-catalyzed C-H functionalization of thiazoles are well-established for the introduction of aryl and other substituents. nih.gov

The choice of catalyst and reaction conditions is crucial for the success of these catalytic methods. Phosphine-free palladium catalysts have been explored for Heck-type reactions, sometimes using water as a co-solvent to enhance the "green" credentials of the synthesis. nih.gov

| Catalytic Method | Starting Materials | Catalyst System | Key Features |

| Heck Reaction | 4-Halo-2-methylthiazole, Acrolein diethyl acetal | Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl | Tolerates various functional groups; avoids acrolein polymerization. organic-chemistry.org |

| Direct C-H Functionalization | 2-Methylthiazole, Acrylate (B77674) equivalent | Palladium catalyst | More atom-economical; avoids pre-functionalization of the thiazole ring. nih.gov |

Stereoselective and Regioselective Synthesis

The synthesis of this compound and its analogues requires precise control over both the geometry of the double bond and the substitution pattern on the thiazole ring.

The stereochemistry of the carbon-carbon double bond in the acrylaldehyde moiety is critical for the biological activity and physical properties of the molecule. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most powerful and widely used methods for the stereocontrolled synthesis of alkenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction typically employs a phosphonate-stabilized carbanion, which reacts with an aldehyde to predominantly form the (E)-alkene. wikipedia.orgorganic-chemistry.org For the synthesis of (E)-3-(2-methylthiazol-4-yl)acrylaldehyde, this would involve the reaction of 2-methylthiazole-4-carbaldehyde with a phosphonate ylide, such as the anion of diethyl (2-oxoethyl)phosphonate. The use of stabilized phosphonates and thermodynamic control during the reaction generally ensures high selectivity for the (E)-isomer. wikipedia.org A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. orgsyn.org

The Wittig reaction , on the other hand, can be tuned to favor either the (E)- or (Z)-isomer depending on the nature of the phosphorus ylide. organic-chemistry.orgmasterorganicchemistry.com Stabilized ylides, which contain an electron-withdrawing group, generally afford the thermodynamically more stable (E)-alkene. organic-chemistry.org In contrast, non-stabilized ylides typically yield the (Z)-alkene as the major product under salt-free conditions. organic-chemistry.org Therefore, by selecting the appropriate Wittig reagent, one can control the stereochemical outcome of the olefination of 2-methylthiazole-4-carbaldehyde. An arsine-mediated Wittig reaction has also been reported, which can proceed under mild conditions with short reaction times. nih.gov

| Olefination Method | Reactants | Predominant Isomer | Key Features |

| Horner-Wadsworth-Emmons | 2-Methylthiazole-4-carbaldehyde, Phosphonate ylide | (E) | High (E)-selectivity, easy purification. wikipedia.orgorganic-chemistry.orgorgsyn.org |

| Wittig Reaction (Stabilized Ylide) | 2-Methylthiazole-4-carbaldehyde, Stabilized phosphorus ylide | (E) | Good (E)-selectivity. organic-chemistry.org |

| Wittig Reaction (Non-stabilized Ylide) | 2-Methylthiazole-4-carbaldehyde, Non-stabilized phosphorus ylide | (Z) | Good (Z)-selectivity under salt-free conditions. organic-chemistry.org |

The synthesis of chiral analogues of this compound, where stereocenters are introduced into the molecule, requires the use of diastereoselective or enantioselective methodologies. While specific examples for this exact molecule are not prevalent, established principles of asymmetric synthesis can be applied.

For instance, chiral aldehydes can be used as catalysts in enantioselective reactions. nih.gov The development of chiral Lewis acid catalysts has also enabled the enantioselective addition of nucleophiles to aldehydes, which could be a strategy to introduce chirality. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the synthesis of axially chiral arylaldehydes. researchgate.net

Diastereoselective approaches often rely on substrate control, where an existing stereocenter in one of the reactants directs the stereochemical outcome of the reaction. For example, a chiral aldehyde or a chiral phosphonate reagent could be used in an HWE reaction to induce diastereoselectivity. The synthesis of highly functionalized proline derivatives with high diastereoselectivity has been achieved through cascade reactions. nih.gov

The regioselective functionalization of the 2-methylthiazole ring is paramount to ensure the acrylaldehyde moiety is introduced at the desired C4 position. Direct formylation of 2-methylthiazole can lead to a mixture of products, with substitution occurring at both the C4 and C5 positions. Therefore, methods that offer high regioselectivity are essential.

One approach is the regioselective C-H formamidation of thiazole N-oxides, which has been shown to occur selectively at the C4 position for C2-substituted thiazole N-oxides. researchgate.net Another strategy involves a regioselective C3-formylation of 2H-indazoles using Selectfluor under microwave-assisted conditions, which proceeds via a radical pathway. thieme-connect.deresearchgate.net While not directly on a thiazole ring, this demonstrates the potential for regioselective formylation of heterocycles.

A more classical and often more reliable method is to start with a pre-functionalized thiazole. For example, the Hantzsch thiazole synthesis can be used to construct the 2-methylthiazole ring with a functional group already in place at the C4 position, which can then be converted to a carbaldehyde. The synthesis of thiazole derivatives often relies on such "one-pot" protocols starting from readily available precursors. nih.gov

Scale-Up Considerations and Process Intensification in Academic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, potentially industrial, scale requires careful consideration of factors such as safety, efficiency, cost, and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key concept in this context. researchgate.net

Continuous flow chemistry offers significant advantages for the scale-up of many chemical reactions. allfordrugs.commtak.hud-nb.info By performing reactions in a continuously flowing stream through a reactor, better control over reaction parameters such as temperature and mixing can be achieved, leading to improved yields and selectivity. flinders.edu.au This is particularly beneficial for highly exothermic or hazardous reactions. The synthesis of heterocyclic scaffolds, including thiazoles, has been successfully demonstrated using multi-step continuous flow approaches. mtak.hu

For the synthesis of this compound, a flow-based system could be envisioned for several steps. For example, a Heck reaction or a Wittig/HWE olefination could be performed in a flow reactor to improve heat transfer and mixing, potentially reducing side reactions and improving product purity. The use of solid-supported reagents or catalysts in packed-bed reactors can further simplify purification processes in a continuous flow setup. The synthesis of marine drugs, which often contain complex heterocyclic cores, has benefited from the application of continuous flow technology. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 2 Methylthiazol 4 Yl Acrylaldehyde

Electrophilic and Nucleophilic Reactions of the Acrylaldehyde Moiety

The acrylaldehyde portion of 3-(2-methylthiazol-4-yl)acrylaldehyde is susceptible to a range of electrophilic and nucleophilic reactions, making it a versatile building block in organic synthesis.

Aldol (B89426) and Related Condensation Reactions

The aldehyde group in this compound can act as an electrophile in aldol and related condensation reactions. In the presence of a base, an enolate is generated from a ketone or another enolizable carbonyl compound, which then attacks the carbonyl carbon of the thiazole (B1198619) derivative. The resulting β-hydroxy aldehyde or ketone can subsequently undergo dehydration, often promoted by heat, to yield an α,β-unsaturated product. This process is a classic method for carbon-carbon bond formation. wikipedia.orglibretexts.orglibretexts.org

Crossed aldol condensations, involving two different carbonyl compounds, can be synthetically useful, particularly when one of the reactants, such as an aromatic or heterocyclic aldehyde, lacks α-hydrogens and therefore cannot self-condense. wikipedia.orglibretexts.org In such cases, the ketone preferentially acts as the nucleophilic enolate. The Claisen-Schmidt condensation, a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound without α-hydrogens, is a well-established method for synthesizing α,β-unsaturated derivatives. libretexts.orglibretexts.org The reactivity of heterocyclic aldehydes in these condensations can be influenced by the electronic nature of the heteroaromatic ring. researchgate.netresearchgate.net

Table 1: Examples of Aldol and Related Condensation Reactions with Heterocyclic Aldehydes

| Aldehyde Reactant | Ketone Reactant | Base/Catalyst | Product Type |

| Aromatic/Heterocyclic Aldehyde | Ketone with α-hydrogens | Secondary Amine (e.g., Pyrrolidine) | α,β-Unsaturated Ketone |

| Aromatic Aldehyde | Heterocyclic Ketone | Porcine Pancreatic Lipase (PPL) | α,β-Unsaturated Ketone |

| Aldehyde | Ketone | Base (e.g., -OH) or Acid (H+) | β-Hydroxy Ketone (Aldol Adduct) |

| Aldol Adduct | Heat | Base or Acid | α,β-Unsaturated Ketone (Enone) |

Michael Additions and Conjugate Chemistry

The electron-deficient β-carbon of the α,β-unsaturated aldehyde system in this compound is a prime target for nucleophilic attack in what is known as a Michael or conjugate addition. youtube.com This reaction is a cornerstone of C-C and C-heteroatom bond formation. A variety of nucleophiles, including enolates, amines, and thiols, can add to this position.

The thia-Michael addition, specifically, involves the conjugate addition of a thiol to an electron-poor double bond. mdpi.comsrce.hr This reaction is of significant interest in both industrial and materials science applications. mdpi.com The mechanism can be either base-catalyzed, where a thiolate anion is the active nucleophile, or nucleophile-initiated. mdpi.com The presence of an electron-withdrawing group, such as the aldehyde in the target molecule, activates the double bond for this type of addition. The thiazole moiety itself can also influence the reactivity of the conjugated system. mdpi.com

Table 2: Nucleophiles in Michael Addition Reactions

| Nucleophile (Michael Donor) | Product of Addition to α,β-Unsaturated Carbonyl |

| Enolate | 1,5-Dicarbonyl Compound |

| Amine | β-Amino Carbonyl Compound |

| Thiol | β-Thio Carbonyl Compound |

| Organocuprate (Gilman Reagent) | β-Alkylated Carbonyl Compound |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The aldehyde functionality of this compound readily undergoes olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form new carbon-carbon double bonds.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. organic-synthesis.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-synthesis.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it typically provides excellent (E)-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org Furthermore, the phosphate (B84403) byproduct of the HWE reaction is water-soluble, simplifying product purification. wikipedia.org The mechanism involves the nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by elimination to form the alkene. organic-chemistry.org These reactions are widely used in the synthesis of complex molecules and heterocyclic systems. clockss.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium (B103445) Ylide | Phosphonate Carbanion |

| Typical Stereoselectivity | (Z)-alkenes with non-stabilized ylides, (E)-alkenes with stabilized ylides | Predominantly (E)-alkenes |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Reactivity of Nucleophile | Generally more basic | Generally more nucleophilic |

Cycloaddition Reactions and Pericyclic Processes

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, where it can act as either the 4π or 2π component, depending on the reaction partner.

Diels-Alder Type Reactions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The acrylaldehyde moiety of this compound can function as a dienophile due to the electron-withdrawing nature of the carbonyl group, which activates the double bond for reaction with an electron-rich diene. nih.govresearchgate.netyoutube.com The presence of a heteroatom in the dienophile can influence the regioselectivity and stereoselectivity of the cycloaddition. illinois.edunih.gov Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and control the stereochemical outcome of the reaction. researchgate.netillinois.edu

Conversely, the thiazole ring, being a five-membered heterocycle, can potentially act as a diene component, particularly in inverse-electron-demand Diels-Alder reactions where it would react with an electron-rich dienophile. nih.govnih.gov

Table 4: Components of the Diels-Alder Reaction

| Component | Role | Electronic Character | Example |

| Diene | 4π electron system | Electron-rich | 1,3-Butadiene |

| Dienophile | 2π electron system | Electron-poor | Maleic anhydride |

1,3-Dipolar Cycloadditions

The double bond of the acrylaldehyde moiety in this compound can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves a 1,3-dipole, a molecule with a three-atom π-system containing 4 electrons, reacting with a 2π electron system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org

Examples of 1,3-dipoles include nitrile imines, which can be generated in situ and react with α,β-unsaturated compounds to form pyrazolines. acs.org The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org The aldehyde group in the target molecule acts as an electron-withdrawing group, influencing the regiochemical outcome of the cycloaddition. acs.orgresearchgate.netresearchgate.net This methodology provides a powerful tool for the synthesis of complex heterocyclic frameworks. wikipedia.orgnih.gov

Table 5: Common 1,3-Dipoles and Resulting Heterocycles

| 1,3-Dipole | Dipolarophile | Resulting 5-Membered Heterocycle |

| Azide | Alkene | Triazoline |

| Nitrile Imine | Alkene | Pyrazoline |

| Nitrone | Alkene | Isoxazolidine |

| Azomethine Ylide | Alkene | Pyrrolidine |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

General principles of thiazole chemistry suggest that the thiazole ring in this compound would be susceptible to a variety of transformations. The electron-rich nature of the thiazole ring typically directs electrophilic substitution to the C-5 position, while the presence of the methyl group at C-2 and the acrylaldehyde substituent at C-4 would influence the regioselectivity of such reactions. However, without specific experimental data for this compound, any discussion remains speculative.

Similarly, while metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis for functionalizing heterocyclic compounds, no studies specifically documenting such reactions on the thiazole nucleus of this compound have been identified. The potential for Suzuki, Heck, or Sonogashira coupling at the C-5 position or transformations involving the methyl group would be areas of interest for future research.

Furthermore, information regarding heterocyclic ring transformations and rearrangements of this specific molecule is absent from the available literature. Such reactions are often contingent on specific reaction conditions and the presence of other functional groups that can participate in ring-opening and closing cascades.

Advanced mechanistic elucidation, including kinetic and thermodynamic analyses of reaction pathways and the use of isotopic labeling for mechanism confirmation, represents a sophisticated level of chemical investigation. These studies are typically undertaken once a foundational understanding of a compound's reactivity has been established. The lack of foundational research on this compound means that these more in-depth mechanistic studies have not been reported.

Advanced Mechanistic Elucidation Studies

Transition State Analysis in Catalyzed Processes

A thorough review of scientific literature reveals a significant gap in the specific transition state analysis of catalyzed processes involving this compound. While computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and transition states, dedicated research on this particular compound is not publicly available. General principles of transition state analysis for catalyzed reactions involving α,β-unsaturated aldehydes, such as Michael additions, can provide a theoretical framework, but direct experimental or computational data for this compound is absent.

In the broader context of α,β-unsaturated aldehydes, transition state analysis in catalyzed reactions, such as organocatalyzed Michael additions, is a subject of considerable investigation. These studies often focus on understanding the origins of stereoselectivity and the energetic barriers of the reaction pathways. For instance, computational models are frequently used to determine the geometries and energies of transition states, which are crucial for predicting reaction outcomes.

However, without specific studies on this compound, any discussion on its transition state analysis in catalyzed processes would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. The electronic and steric influence of the 2-methylthiazole (B1294427) moiety would undoubtedly play a critical role in the structure and stability of any transition state, but quantifying these effects requires dedicated computational or experimental studies that have not been reported.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the lack of specific scientific literature on the transition state analysis of catalyzed reactions involving this compound.

Derivatization and Structural Modification of 3 2 Methylthiazol 4 Yl Acrylaldehyde

Synthesis of Complex Analogues and Congeners

The generation of complex analogues from the parent compound involves targeted modifications at its key reactive sites: the acrylaldehyde side chain, the methyl group, and the thiazole (B1198619) nucleus itself, which can be incorporated into larger ring systems.

The acrylaldehyde moiety is a hub of reactivity, allowing for numerous transformations. The aldehyde group can undergo condensation reactions, such as the Claisen-Schmidt condensation, with various active methylene (B1212753) compounds to extend the conjugated system. mdpi.comnih.gov For instance, reaction with compounds like 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one in the presence of a base can yield more complex chalcone-like structures. nih.gov Furthermore, the aldehyde can be converted into other functional groups; it can be oxidized to a carboxylic acid, reduced to an alcohol, or transformed into an imine (Schiff base) by reacting with primary amines. nih.gov These Schiff bases are valuable intermediates for synthesizing further heterocyclic systems. nih.gov

The carbon-carbon double bond in the acrylaldehyde side chain is susceptible to addition reactions. For example, it can participate in Michael additions or undergo cycloaddition reactions, providing pathways to a variety of saturated and cyclic derivatives. wikipedia.org

A summary of potential side-chain modifications is presented below.

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |

| Condensation | Active methylene compounds, Base (e.g., NaOH) | Extended conjugated system (chalcone-like) |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH₄) | Allylic alcohol |

| Imination | Primary amines (R-NH₂) | Imine (Schiff base) |

| Cycloaddition | Dienes (e.g., in Diels-Alder reactions) | Cyclohexene derivatives |

The methyl group at the C2 position of the thiazole ring is not merely a passive substituent. The protons on this methyl group are acidic to some extent, allowing for deprotonation with a strong base to form a carbanion. nih.gov This nucleophilic species can then react with various electrophiles, enabling the introduction of a wide range of functional groups. This process is a key strategy for elaborating the thiazole core. While direct studies on 3-(2-methylthiazol-4-yl)acrylaldehyde are specific, the principle is well-established for 2-methylthiazole (B1294427) derivatives. acs.org For example, the methyl group can be halogenated or can participate in condensation reactions with aldehydes and ketones to form vinyl-thiazole derivatives.

The this compound scaffold is an excellent starting material for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.gov The acrylaldehyde side chain can act as a three-carbon building block in cyclocondensation reactions. For example, reaction with hydrazines or substituted hydrazines can lead to the formation of pyrazoline-substituted thiazoles. ekb.eg

Moreover, the entire molecule can be utilized in multicomponent reactions to build complex polycyclic structures. Methodologies such as a modified Gewald reaction, which typically involves a nitrile, an active methylene compound, and elemental sulfur, can be adapted to synthesize thiophene (B33073) rings fused or linked to the thiazole core. nih.govresearchgate.netnih.gov Similarly, the Hantzsch synthesis, a classic method for thiazole formation, can be conceptually reversed or adapted, where the pre-formed thiazole aldehyde acts as a synthon in reactions with α-haloketones and a nitrogen source to build fused systems like thiazolopyrimidines or imidazothiazoles. researchgate.netresearchgate.net The synthesis of fused-thiazole derivatives often proceeds through domino reactions under mild conditions, making it an efficient strategy for generating molecular diversity. nih.gov

The table below outlines several synthetic routes for incorporating the thiazole moiety into fused systems.

| Fused System | Key Reagents | Synthetic Strategy |

| Thiazolo-pyrazoles | Hydrazine derivatives | Cyclocondensation with the acrylaldehyde side chain |

| Thiazolo-pyridines | α,β-Unsaturated nitriles, Amines | Cycloaddition/condensation reactions wikipedia.org |

| Imidazo[2,1-b]thiazoles | 2-aminothiazole precursors, α-haloketones | Hantzsch-type cyclization researchgate.netnih.gov |

| Thiazolo[4,5-d] acs.orgnih.govresearchgate.nettriazoles | Azide sources, Cyclization precursors | Multi-step synthesis involving triazole formation followed by thiazole ring closure nih.govrsc.org |

Construction of Macromolecular and Supramolecular Assemblies

Beyond discrete molecules, this compound and its derivatives can be employed as fundamental units for building larger, organized structures such as polymers and self-assembled materials.

The presence of the acrylaldehyde group provides a handle for polymerization. The carbon-carbon double bond can participate in vinyl-type polymerization, potentially initiated by radical, anionic, or cationic methods, to create a polymer backbone with pendant 2-methylthiazol-4-yl-formyl groups. Although polymerization of monofunctional acrylates can sometimes lead to cross-linked structures through chain transfer mechanisms, controlled polymerization can yield linear polymers. rsc.org

The resulting polymer, featuring repeating thiazole units, can act as a macromolecular ligand. The nitrogen and sulfur atoms of the thiazole rings can coordinate with metal ions, leading to the formation of ligand-polymer hybrids or polymer-metal complexes. Such materials are investigated for applications in catalysis, sensing, and materials science. The synthesis of acrylate (B77674) polymers containing heterocyclic moieties like benzothiazole (B30560) has been demonstrated, showcasing the viability of incorporating such functional monomers into polymer chains via techniques like emulsion polymerization. ekb.eg While specific polymerization of this compound is not widely documented, the chemical functionalities present are analogous to other known polymerizable monomers containing aromatic acetal (B89532) or aldehyde groups. google.com

Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. The structure of this compound contains several features that can drive self-assembly.

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors from adjacent molecules.

π-π Stacking: The aromatic thiazole ring is electron-rich and can engage in π-π stacking interactions with other aromatic systems, leading to the formation of columnar or layered structures. wikipedia.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of heteroatoms (N, S, O) and the conjugated system, which can lead to directional intermolecular associations.

These non-covalent forces can collectively guide the molecules to form ordered aggregates, such as liquid crystals, gels, or crystalline solids with specific packing motifs. The interplay between the thiazole ring and the functional side chain is crucial for directing these higher-order structures.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-(2-Methylthiazol-4-yl)acrylaldehyde, ¹H and ¹³C NMR spectroscopy would provide critical information regarding its electronic and chemical environment. While comprehensive experimental data for this specific molecule is not widely published, theoretical calculations and data from analogous structures provide valuable insights. Computational studies on related benzothiazole (B30560) derivatives have shown that the chemical shifts of aromatic protons typically appear in the range of 7.15 to 7.90 ppm. The aldehyde proton is expected to resonate significantly downfield, a characteristic feature of such functional groups.

Detailed Conformational Analysis

The conformational flexibility of this compound, particularly rotation around the single bonds connecting the thiazole (B1198619) ring, the olefinic group, and the aldehyde, is a key determinant of its three-dimensional structure and potential reactivity. The existence of different rotamers can be investigated using various NMR techniques. The ratio of probable conformers can be influenced by the solvent environment, with conformational inversion being possible upon changing the solvent polarity. For related thiazole derivatives, quantum chemical calculations have been employed to determine the most stable conformers. These studies often reveal that planar conformations are favored due to the maximization of π-electron delocalization across the conjugated system.

Elucidation of Stereochemistry and Regioselectivity

The acrylaldehyde moiety in this compound introduces the possibility of E/Z isomerism around the carbon-carbon double bond. The coupling constants between the olefinic protons, observable in the ¹H NMR spectrum, are diagnostic for determining the stereochemistry. A larger coupling constant is typically indicative of a trans (E) configuration, while a smaller coupling constant suggests a cis (Z) arrangement. Furthermore, in reactions involving this compound, NMR spectroscopy is crucial for determining the regioselectivity of chemical transformations, for instance, in cycloaddition reactions where the orientation of the reacting partners dictates the final product structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the aldehyde C=O stretching vibration, typically in the region of 1680-1715 cm⁻¹. The C=C stretching vibration of the acryloyl group would also be prominent. The vibrational modes of the thiazole ring will give rise to a series of characteristic bands in the fingerprint region of the spectrum. For instance, in related 2-amino-4-methylthiazole, theoretical calculations have been used to assign the observed vibrational bands to specific molecular motions.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR/Raman) |

| Aldehyde C=O Stretch | 1680 - 1715 |

| Olefinic C=C Stretch | 1620 - 1680 |

| Thiazole Ring Vibrations | 1400 - 1600 |

| C-H Stretch (Aldehyde) | 2720 - 2820 |

| C-H Stretch (Olefinic/Aromatic) | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight of a compound, allowing for the deduction of its elemental composition. The monoisotopic mass of this compound (C₈H₉NOS) is 167.0405 u. In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can elucidate the fragmentation pathways of the molecule. The fragmentation of related thiazole derivatives often involves the cleavage of the bonds adjacent to the heterocyclic ring, as well as characteristic losses of small neutral molecules.

A plausible fragmentation pathway for this compound could involve the initial loss of the formyl radical (CHO·) or carbon monoxide (CO). Subsequent fragmentation of the thiazole ring would lead to characteristic fragment ions. For example, the cleavage of the thiazole ring in some derivatives is known to proceed via the rupture of the C-S and C-N bonds.

Theoretical and Computational Chemistry of 3 2 Methylthiazol 4 Yl Acrylaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 3-(2-Methylthiazol-4-yl)acrylaldehyde, DFT calculations would provide fundamental insights into its reactivity and spectroscopic properties.

Electronic Structure, Molecular Orbitals, and Reactivity Prediction

DFT calculations can elucidate the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive.

The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located over the electron-rich thiazole (B1198619) ring and the acrylaldehyde moiety, while the LUMO would likely be distributed over the conjugated system, particularly the electron-withdrawing aldehyde group. This information helps in predicting how the molecule will interact with other reagents.

Further analysis, such as Natural Bond Orbital (NBO) calculations, would provide details on charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Note: The values in this table are illustrative examples based on similar molecules and are not the result of actual calculations on this compound.

Reaction Energetics and Transition State Geometries

DFT is a valuable tool for studying reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, chemists can identify the geometries of transition states and calculate the activation energies. This information is crucial for understanding the feasibility and kinetics of a chemical transformation. For instance, the addition of a nucleophile to the aldehyde group could be modeled to determine the most favorable reaction pathway. The application of solvent models, such as the Polarizable Continuum Model (PCM), can provide more realistic simulations of reaction conditions in solution.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can help in the structural elucidation and assignment of complex molecules.

Similarly, the calculation of vibrational frequencies (IR and Raman spectra) is a standard application of DFT. By comparing the computed vibrational modes with experimental spectra, researchers can assign specific peaks to the stretching and bending of bonds within the this compound molecule. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results due to approximations in the theoretical model and the neglect of anharmonicity.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Aldehyde) | 192.5 | 190.8 |

| Cα (Acrylaldehyde) | 130.1 | 128.9 |

| Cβ (Acrylaldehyde) | 145.3 | 144.2 |

| Thiazole C2 | 165.8 | 164.5 |

| Thiazole C4 | 150.2 | 148.7 |

| Thiazole C5 | 118.9 | 117.6 |

| Methyl Carbon | 19.4 | 18.8 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a picture of their conformational flexibility and interactions with their environment.

Conformational Landscape and Tautomerism Studies

MD simulations can explore the different conformations of this compound by simulating its atomic motions. This would reveal the most stable spatial arrangements of the molecule and the energy barriers between different conformers. The flexibility of the acrylaldehyde side chain relative to the thiazole ring is a key aspect that could be investigated.

Furthermore, computational methods can be employed to study the potential for tautomerism in related heterocyclic systems. Although significant tautomerism is not immediately obvious for this compound itself, these methods could quantify the relative stabilities of any potential, less common tautomeric forms.

Solvent Effects on Reactivity

MD simulations are particularly useful for studying the influence of the solvent on a molecule's structure and reactivity. By explicitly including solvent molecules in the simulation box, one can observe how interactions such as hydrogen bonding with the solvent affect the conformation and electronic properties of this compound. These simulations can provide a more accurate understanding of the molecule's behavior in a realistic chemical environment, complementing the implicit solvent models used in DFT calculations. For example, the solvation of the polar aldehyde group would be a key factor influencing its reactivity.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are computational tools that correlate the chemical structure of a compound with its reactivity or other properties. In the context of this compound, QSRR modeling can be instrumental in predicting its chemical behavior without the need for extensive laboratory experiments. These models are built upon a foundational principle: the chemical reactivity of a molecule is intrinsically linked to its molecular structure.

The development of a QSRR model for this compound would involve a systematic process. First, a dataset of molecules structurally related to this compound with known reactivity data would be compiled. Next, a series of molecular descriptors for each molecule would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. Finally, statistical methods are employed to build a mathematical equation that links the descriptors to the observed reactivity.

Descriptors for Reactivity Prediction

A variety of molecular descriptors can be utilized to predict the reactivity of this compound. These descriptors can be broadly categorized into electronic, steric, and topological descriptors.

Electronic Descriptors: These descriptors provide insights into the electron distribution within the molecule, which is fundamental to its reactivity. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. rsc.org

Dipole Moment: This descriptor quantifies the polarity of the molecule, which can influence its interactions with other polar molecules and its solubility.

Partial Atomic Charges: These indicate the distribution of charge across the atoms of the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

Steric Descriptors: These descriptors relate to the three-dimensional arrangement of atoms in the molecule and can influence its ability to interact with other molecules. Examples include:

Molecular Volume and Surface Area: These provide an indication of the size of the molecule.

Steric Hindrance Parameters: These can quantify the degree of crowding around a particular reactive site.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and shape.

Below is a hypothetical table of calculated molecular descriptors for this compound that would be used in QSRR modeling.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in Reactivity Prediction |

| Electronic | HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity | |

| Dipole Moment | 3.5 D | Influences intermolecular interactions | |

| Steric | Molecular Volume | 150.2 ų | Affects accessibility of reactive sites |

| Molecular Surface Area | 185.6 Ų | Relates to potential for intermolecular contact | |

| Topological | Wiener Index | 345 | Describes molecular branching |

| Balaban J Index | 2.87 | Characterizes molecular topology |

Computational Screening for Synthetic Feasibility

Computational chemistry offers powerful tools to screen for the feasibility of synthetic routes to a target molecule like this compound. This screening process can save significant time and resources by identifying promising reaction pathways and flagging those that are unlikely to be successful.

One common approach involves the use of quantum chemical calculations to model the reaction pathways. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for each step in a proposed synthesis can be determined. A lower activation energy generally corresponds to a faster reaction rate, making the synthetic step more feasible.

For instance, a proposed synthesis of this compound might involve the condensation of 2-methylthiazole-4-carbaldehyde with a suitable C2-synthon. Computational screening could be used to compare different bases or reaction conditions for this transformation. The results of such a screening could be summarized in a table like the one below.

| Proposed Reaction Step | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) | Predicted Feasibility |

| Aldol (B89426) Condensation | NaOH, Ethanol | 22.5 | -15.2 | Moderate |

| LDA, THF, -78°C | 18.3 | -14.8 | High | |

| Pyrrolidine, Benzene | 20.1 | -15.0 | High | |

| Wittig Reaction | Ph3P=CHCHO | 15.8 | -25.6 | Very High |

| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2CHO, NaH | 16.5 | -28.1 | Very High |

This computational analysis can guide the selection of the most promising synthetic route for laboratory investigation. By prioritizing pathways with lower activation energies and favorable thermodynamics, the efficiency of the synthetic process can be significantly enhanced.

Applications in Advanced Chemical Synthesis Non Biological, Non Clinical

Building Block for Complex Natural Product Synthesis (Synthetic Strategy Focus)

The conjugated system of 3-(2-Methylthiazol-4-yl)acrylaldehyde, featuring a reactive aldehyde group and a nucleophilic thiazole (B1198619) ring, renders it a valuable and versatile building block in the total synthesis of several complex natural products. Its utility lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, allowing for the construction of intricate molecular architectures.

Role in Epothilone (B1246373) Total Synthesis

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents. unimi.it The total synthesis of epothilones and their analogues often involves the strategic coupling of key fragments, one of which is the thiazole-containing side chain. unimi.itnih.gov In this context, derivatives of this compound serve as crucial precursors to this side chain.

A key synthetic strategy involves the use of a related compound, (E)-Methyl 2-Bromo-3-(2-Methylthiazol-4-yl) Acrylate (B77674), in the synthesis of the northern segment of Epothilone D. researchgate.net This intermediate is prepared from a thiazole aldehyde, demonstrating the importance of this class of compounds in building the complex epothilone framework. The synthesis of various epothilone analogues has been achieved using thiazole aldols as starting materials, further highlighting the significance of thiazole-containing synthons in this area of research. nih.gov The modification of the thiazole moiety, for instance by replacing the 2-methyl group with a 2-methylthio group, has been shown to enhance the potency of epothilone analogues. csic.es

The general synthetic approach often involves the following key transformations:

| Reaction Type | Reactants | Product | Significance in Epothilone Synthesis |

| Aldol (B89426) Condensation | A thiazole aldehyde and a ketone or ester enolate | A β-hydroxy carbonyl compound containing the thiazole moiety | Establishes the core carbon framework of the side chain. |

| Wittig Reaction | A thiazole aldehyde and a phosphonium (B103445) ylide | An alkene containing the thiazole moiety | Introduces the double bond present in the epothilone side chain. |

| Stille Coupling | An organostannane and a vinyl iodide containing the thiazole moiety | A coupled product with a new carbon-carbon bond | A powerful method for connecting the thiazole-containing fragment to the macrocyclic core. csic.es |

| Nozaki-Hiyama-Kishi Coupling | A vinyl iodide and an aldehyde | A coupled alcohol product | Another effective method for carbon-carbon bond formation in the synthesis of epothilone analogues. |

Intermediate in Mycothiazole (B1237078) Synthesis

Mycothiazole is a natural product that exhibits interesting biological activities. The synthesis of simplified analogues of mycothiazole has been reported, utilizing a common intermediate that contains a thiazole ring. nih.gov While the specific use of this compound is not explicitly detailed in the available literature, the synthesis of mycothiazole analogues relies on the construction of a thiazole-containing core, a process where such an aldehyde could serve as a key electrophile or be readily transformed into other necessary functional groups.

Precursor for Largazole (B1674506) and Analogues

Largazole is a potent histone deacetylase (HDAC) inhibitor with a macrocyclic depsipeptide structure. nih.govnih.gov The synthesis of largazole and its analogues involves the preparation of a thiazole-containing amino acid. While not a direct precursor, the aldehyde functionality of this compound can be envisioned as a synthetic handle for elaboration into the required amino acid side chain through reactions such as reductive amination or Strecker synthesis. The synthesis of largazole has been achieved using a thiazole-containing building block, which is coupled to the macrocyclic core. nih.gov

Synthetic Intermediate for Other Thiazole-Based Complex Molecules

The thiazole ring is a common motif in a wide range of biologically active compounds and functional materials. nih.govmdpi.com As such, this compound and related compounds are valuable intermediates in the synthesis of diverse thiazole-containing molecules. For instance, thiazole derivatives are key components in the synthesis of:

Antifungal agents: Novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been synthesized and shown to possess anti-Candida activity. mdpi.com

Fused heterocyclic systems: Thiazolo[3,2-a]benzimidazoles, a class of compounds with various biological activities, are synthesized from 2-mercaptobenzimidazoles and α-halo ketones, the latter of which can be derived from α,β-unsaturated aldehydes. nih.gov

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen and sulfur atoms of the thiazole ring in this compound provide potential coordination sites for metal ions, making it and its derivatives attractive candidates for ligand design in catalysis and coordination chemistry. researchgate.net The extended π-system of the acrylaldehyde moiety can also participate in metal coordination.

Thiazole-containing ligands have been successfully employed in the construction of a variety of coordination compounds, including:

Metal-Organic Frameworks (MOFs): Thiazole- and thiadiazole-based ligands have been used to create MOFs with interesting luminescent properties. mdpi.com

Coordination Polymers: A cationic iridium(III) coordination polymer with a thiazole-based ligand has been prepared and shown to be an efficient red emitter for light-emitting diodes (LEDs). mdpi.com

Biologically Active Metal Complexes: Cadmium(II) complexes with benzimidazole (B57391) derivatives, which share structural similarities with thiazoles, have been synthesized and shown to possess antitumor properties. nih.gov

The design of new ligands based on the this compound scaffold could lead to catalysts with novel reactivity and selectivity, as well as coordination compounds with tailored electronic and photophysical properties.

Precursor for Novel Materials (e.g., Optoelectronic, Polymer Scaffolds)

The unique electronic properties of the thiazole ring, coupled with the extended conjugation provided by the acrylaldehyde side chain, make this compound a promising precursor for the development of novel organic materials with applications in optoelectronics and polymer science.

The incorporation of thiazole units into organic molecules has been shown to be a successful strategy for creating materials with desirable photoluminescent properties. mdpi.com The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems or polymer backbones through various chemical transformations, including:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to extend the conjugated system.

Wittig-Horner-Emmons Reaction: Formation of longer polyenes.

Reductive Amination: To introduce the thiazole unit into polymers containing amine functionalities.

These synthetic routes could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Following a comprehensive search of available scientific literature, no specific information was found regarding the use of the chemical compound This compound for the applications outlined in the requested article structure.

Specifically, there is no accessible research detailing its role in the following non-biological or non-clinical contexts:

Development of Chemical Probes and Tools for Mechanistic Biology (Non-Therapeutic)

The performed searches, targeting the compound by its name and CAS number (38314-52-8), did not yield any documents describing its use as a synthetic building block for creating non-therapeutic chemical probes, fluorescent labels, or other tools for the study of mechanistic biology. The existing literature on related thiazole-containing compounds primarily focuses on their synthesis and evaluation for therapeutic purposes, such as antimicrobial or anticancer agents, which fall outside the strict scope of the requested article.

Due to the lack of relevant, scientifically verifiable information for the specified topics, the requested article cannot be generated.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 3-(2-Methylthiazol-4-yl)acrylaldehyde and its analogues is ripe for transition from traditional batch processing to continuous flow chemistry. Flow synthesis offers numerous advantages, including enhanced reaction control, improved safety for handling potentially hazardous reagents, and the potential for higher yields and purity. nih.govmtak.huflinders.edu.au The miniaturized nature of microreactors allows for precise management of reaction parameters such as temperature, pressure, and reaction time, minimizing safety issues associated with explosive or toxic intermediates. mtak.hu

An automated, multi-step continuous flow system could be developed for the synthesis of complex derivatives. flinders.edu.aunih.gov For instance, a sequence involving a Hantzsch thiazole (B1198619) synthesis followed by subsequent functionalization could be performed in an uninterrupted flow, eliminating the need for isolating intermediates. nih.gov This approach significantly reduces reaction times and can lead to the efficient production of libraries of novel 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov The use of soluble reagents, such as organic bases like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can prevent clogging issues often encountered with insoluble bases in flow systems. mtak.hu The development of such automated processes would accelerate the discovery of new derivatives with potential applications in various fields.

Chemoenzymatic Synthesis and Biocatalysis

The integration of enzymatic methods with chemical synthesis, known as chemoenzymatic synthesis, presents a green and efficient route to novel thiazole derivatives. nih.govresearchgate.net Biocatalysts, such as enzymes and whole-cell systems, operate under mild conditions, often leading to high stereo- and regioselectivity, which can be challenging to achieve through conventional chemical methods. mdpi.comacs.org

Recent research has demonstrated the use of vanillyl alcohol oxidases (VAOs) for the one-pot synthesis of 2-aryl thiazolines from 4-hydroxybenzaldehydes and aminothiols. nih.gov This enzymatic approach could be adapted for the synthesis of precursors to this compound. Furthermore, protein engineering can be employed to enhance the substrate scope and catalytic efficiency of these enzymes, allowing for the production of previously inaccessible bioactive derivatives. nih.gov Another promising area is the use of eco-friendly biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, which have been successfully used in the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.comnih.govnih.gov These biocatalysts often exhibit high stability and can be recycled, making the synthetic process more sustainable. mdpi.com

Photo- and Electrochemical Transformations

Photochemistry and electrochemistry offer unique opportunities for the synthesis and modification of the this compound scaffold. Photochemical reactions, initiated by light, can enable transformations that are difficult to achieve thermally. beilstein-journals.org Aldehydes, in particular, can act as photoinitiators for various organic transformations. beilstein-journals.org The acrylaldehyde moiety in the target compound could potentially undergo photochemical cycloadditions or isomerizations upon irradiation, leading to novel molecular architectures.

Electrochemical synthesis provides an environmentally friendly alternative to traditional methods that often rely on harsh oxidizing or reducing agents. researchgate.netrsc.org The anodic oxidation of catechols in the presence of mercapto-thiazole derivatives has been shown to produce novel thio-substituted catechols. researchgate.net A similar strategy could be envisioned for the functionalization of the thiazole ring in this compound. Furthermore, electrochemical methods can be used for the synthesis of thiazole-based copolymers with interesting electronic and sensory properties. researchgate.net The development of photo- and electrochemical methods for this class of compounds would open up new avenues for creating functional materials and complex molecules.

Design of Next-Generation Thiazole-Acrylaldehyde Motifs for Specific Chemical Challenges

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netnih.govmdpi.com The design and synthesis of next-generation thiazole-acrylaldehyde motifs can be tailored to address specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective compounds. researchgate.netnih.gov

By strategically modifying the substituents on both the thiazole and acrylaldehyde moieties, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its interaction with a biological target. nih.govnih.gov For example, the introduction of different aryl groups on the thiazole ring or modifications of the acrylaldehyde side chain can lead to compounds with improved anticancer, antimicrobial, or anti-inflammatory activities. nih.govnih.govmdpi.comjpionline.org The facile synthesis of diverse thiazole derivatives allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Computational Chemistry for De Novo Design of Functional Analogues

Computational chemistry and in silico methods are powerful tools for the de novo design of novel functional analogues of this compound. researchgate.netnih.govresearchgate.netnih.gov Molecular docking simulations can predict the binding modes and affinities of designed molecules with specific protein targets, helping to prioritize compounds for synthesis and biological evaluation. nih.govnih.govresearchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-Methylthiazol-4-yl)acrylaldehyde, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves condensation reactions between thiazole derivatives and aldehyde precursors. For example, refluxing 2-methylthiazole with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, yields the target compound . Key optimization parameters include:

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Absolute ethanol | Enhances solubility of intermediates |

| Catalyst | 5 drops glacial AcOH per 0.001 mol substrate | Balances reaction rate and side-product formation |

| Reflux Time | 4–6 hours | Ensures complete conversion without thermal degradation |

Purity can be improved via vacuum distillation or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies the aldehyde proton (δ ~9.8–10.2 ppm) and thiazole ring protons (δ 7.2–8.1 ppm) .

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

- HPLC-UV : Quantifies purity using a C18 column (λ = 270 nm, retention time ~5.2 min) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 204.3 confirms the molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies often arise from functional group differences. For example:

| Compound | Functional Group | Key Biological Impact |

|---|---|---|

| Target | Aldehyde | Electrophilic reactivity enhances protein binding |

| 3-(2-Methylthiazol-4-yl)benzoic acid | Carboxylic acid | Hydrogen bonding dominates, reducing membrane permeability |

| 3-(2-Methylthiazol-4-yl)benzyl alcohol | Hydroxyl | Lower reactivity limits target engagement |

To resolve contradictions:

- Perform structure-activity relationship (SAR) studies with controlled substitutions.

- Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities .

- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : The thiazole ring’s electron-withdrawing effect directs electrophiles to the aldehyde’s para position.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to visualize electron-deficient regions .

- Molecular Dynamics (MD) : Simulate reaction trajectories to predict intermediates (e.g., nitration yields 85% para-nitro derivative) .

- Experimental validation via HPLC-MS monitors product distribution under varying conditions (e.g., HNO3/H2SO4 at 0°C) .

Q. How do reaction conditions influence the stability of this compound during storage?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Mitigation strategies include:

- Storage : Under inert gas (N2/Ar) at –20°C in amber vials .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical formation .

- Purity Monitoring : Regular HPLC analysis (monthly) detects degradation products like 3-(2-Methylthiazol-4-yl)acrylic acid .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity of the aldehyde group in nucleophilic additions?

- Methodological Answer : Variations in solvent polarity and pH significantly alter reactivity:

- Polar aprotic solvents (e.g., DMF): Accelerate hydrazone formation (e.g., with hydrazines, >90% yield) .

- Aqueous acidic conditions : Promote aldol condensation but risk hydration to geminal diols .

To reconcile - Standardize solvent systems (e.g., ethanol/water vs. DMF).

- Use in situ FT-IR to monitor reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.